1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-difluoro-2-iodobenzene.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like methylmagnesium bromide (MeMgBr) or n-butyllithium (n-BuLi) in anhydrous ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of difluoro-iodoquinones.
Reduction: Formation of difluoro-iodohydroquinones.
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The methoxymethoxy group can participate in protecting group chemistry, allowing selective reactions at other positions on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Difluoro-2-iodo-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1,2-Difluoro-4-(methoxymethoxy)benzene: Similar structure but with different positions of fluorine and iodine atoms.
1,3-Difluoro-5-(methoxymethoxy)benzene: Similar structure but with different positions of fluorine and iodine atoms.
Uniqueness
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The methoxymethoxy group provides additional versatility in synthetic applications, allowing for selective protection and deprotection strategies .
Eigenschaften
Molekularformel |
C8H7F2IO2 |
---|---|
Molekulargewicht |
300.04 g/mol |
IUPAC-Name |
1,5-difluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
PBYUSCZNSYNXMA-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C=C1F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.